

# Application Notes and Protocols: Synthesis of Rutin Sulfate using Trialkylamine-Sulfur Trioxide Complexes

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rutin, a flavonoid glycoside, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. Sulfation of rutin is a key strategy to enhance its water solubility and potentially modulate its bioactivity, which is of significant interest in drug development and pharmaceutical research. This document provides detailed protocols for the synthesis of **rutin sulfate** utilizing trialkylamine-sulfur trioxide complexes, a widely employed and effective method for the sulfation of small molecules.[1]

# **Data Presentation**

The following table summarizes the key quantitative data for the starting material, rutin, and the expected product, **rutin sulfate**. Please note that the data for **rutin sulfate** is based on the synthesis of a poly-sulfated version as described in the provided protocols and may vary depending on the exact degree of sulfation achieved.



Parameter	Rutin (Starting Material)	Rutin Poly(H-)Sulfate (Product)
Molecular Formula	C27H30O16	C <sub>27</sub> H <sub>30−n</sub> O <sub>16</sub> (SO <sub>3</sub> ) <sub>n</sub> (n ≈ 6-8)
Molecular Weight	610.52 g/mol	~1200-1400 g/mol (highly sulfated)
Appearance	Pale yellow crystalline powder	Pale yellow to brown gum or powder
Sulfur Content (%)	0	13-17% (for poly-sulfated forms)[1]
Solubility	Sparingly soluble in water and ethanol	Soluble in water
¹H NMR (DMSO-d <sub>6</sub> , δ ppm)	Characteristic peaks for aromatic protons (6.1-7.6 ppm), sugar moieties (3.0-5.3 ppm), and a methyl group (~1.0 ppm).	Downfield shifts of aromatic and sugar protons attached to sulfated hydroxyl groups are expected.
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)	Resonances for aglycone and sugar carbons.	Shifts in carbon signals adjacent to sulfation sites are anticipated.
FT-IR (cm <sup>-1</sup> )	Broad O-H stretching (~3400 cm <sup>-1</sup> ), C=O stretching (~1655 cm <sup>-1</sup> ), aromatic C=C stretching (~1600 cm <sup>-1</sup> ).	Appearance of strong S=O stretching bands (~1240 cm <sup>-1</sup> ) and S-O stretching bands (~1050 cm <sup>-1</sup> ).
Mass Spectrometry (m/z)	[M-H] <sup>–</sup> at 609.15	Dependent on the degree of sulfation and the counter-ion. For a hexa-sulfated sodium salt, the [M-6Na] <sup>6-</sup> would be significantly different.

# **Experimental Protocols**



This section details the synthesis of **rutin sulfate** using a trialkylamine-sulfur trioxide complex. The primary protocol is adapted from a patented procedure for producing highly sulfated rutin. [1]

# Protocol 1: Synthesis of Rutin Poly(H-)Sulfate using Trimethylamine-Sulfur Trioxide Complex

#### Materials:

- Rutin (or water-soluble rutin)
- Trimethylamine-sulfur trioxide complex (Me<sub>3</sub>N·SO<sub>3</sub>)
- Dry Dimethylformamide (DMF)
- Absolute Ethanol
- Anhydrous Ether
- Round-bottom flask with a magnetic stirrer and heating mantle
- Condenser
- Beakers
- Decantation/filtration apparatus
- Vacuum drying oven

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3.34 g of trimethylamine-sulfur trioxide complex in 20 mL of dry dimethylformamide. Gentle warming (65°-70°C) and stirring may be required to achieve a clear solution.[1]
- Addition of Rutin: To the clear solution, add 1.22 g of rutin.[1]

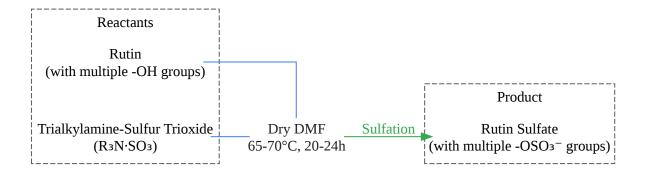


- Reaction: Stir the mixture at 65°-70°C for 20-24 hours under a condenser to prevent solvent loss.[1] The solution will typically turn into a clear, pale yellow color.
- Precipitation: After the reaction is complete, cool the solution to room temperature. In a separate beaker, add 125 mL of absolute ethanol. While stirring the ethanol, slowly pour the reaction mixture into it. A pale yellow or brown gum-like precipitate of the trimethylammonium salt of rutin poly(H-)sulfate will form.[1]
- Purification:
  - Carefully decant the supernatant solvent from the precipitated product.[1]
  - Triturate the gummy product repeatedly with fresh portions of absolute ethanol to remove unreacted starting materials and byproducts. This process will gradually solidify the product.
  - Follow with trituration using anhydrous ether.[1]
- Drying: Collect the solid product by filtration or decantation and dry it in a vacuum oven to a constant weight. The expected yield of the solvated product is approximately 3.1 3.5 g.[1]
- (Optional) Salt Exchange: To convert the trimethylammonium salt to a different salt (e.g., sodium salt), dissolve the dried product in a minimal amount of water. Add a 30% aqueous solution of the desired salt acetate (e.g., sodium acetate). The desired salt of rutin poly(H-)sulfate will precipitate upon the addition of absolute ethanol. This can then be collected and dried as described above.[1]

## **Visualizations**

The following diagrams illustrate the chemical transformation and the experimental process.

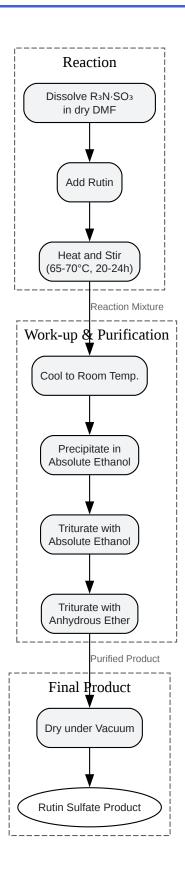




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Caption: Chemical reaction scheme for the sulfation of rutin.





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Caption: Experimental workflow for rutin sulfate synthesis.



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#### References

- 1. EP0013470B1 Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them Google Patents [patents.google.com]
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